molecular formula C11H12O3 B1626644 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 900254-25-3

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1626644
CAS No.: 900254-25-3
M. Wt: 192.21 g/mol
InChI Key: SEQTZPLHSZFWIY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids It features a cyclopropane ring substituted with a 3-methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 3-methoxybenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often involve the use of strong bases such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of cyclopropane ring reactivity.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors. The methoxy group and carboxylic acid moiety also play roles in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
  • 2-(3-Ethoxyphenyl)cyclopropane-1-carboxylic acid
  • 2-(3-Methoxyphenyl)cyclopropane-1-acetic acid

Uniqueness

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which influences its chemical reactivity and biological interactions. The cyclopropane ring adds strain and reactivity, making it a valuable compound for studying ring-opening reactions and developing new synthetic methodologies.

Properties

IUPAC Name

2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQTZPLHSZFWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553515
Record name 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900254-25-3
Record name 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate (1.63 g, 7.4 mmol) in 3N NaOH (35 mL) and MeOH (35 mL) was heated at 60° C. for 1 h. After cooling to rt, the reaction mixture was concentrated. The residue was dissolved in 1N HCl and extracted with DCM. The organic solutions were dried over Na2SO4, filtered, and concentrated to give the desired product (1.23 g, 87%) which was used without further fication. The cis and trans isomers were separated at a later stage of analog synthesis. LCMS: (FA) ES− 191.3 (M+1).
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

The crude 2-(3-methoxy-phenyl)-cyclopropanecarboxylic acid ethyl ester is dissolved in 30 ml EtOH and 15 ml 1N NaOH. After stirring over night, the reaction mixture is acidified with 1N HCl and extracted with diethyl ether. After removal of the solvent 7.1 g of the 2-(3-methoxy-phenyl)-cyclopropanecarboxylic acid is obtained. This 2-(3-methoxy-phenyl)-cyclopropanecarboxylic acid is used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

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